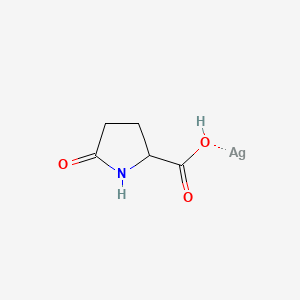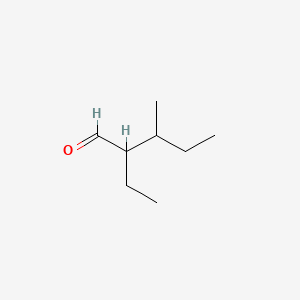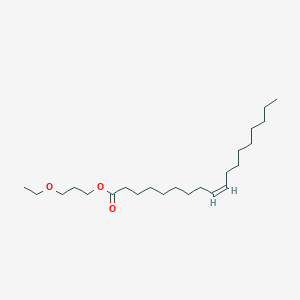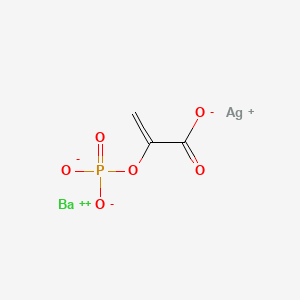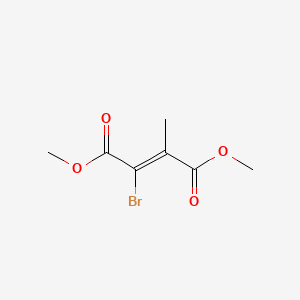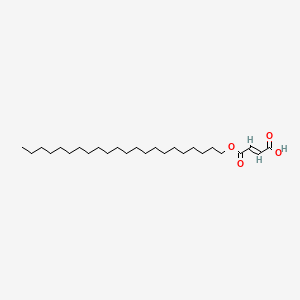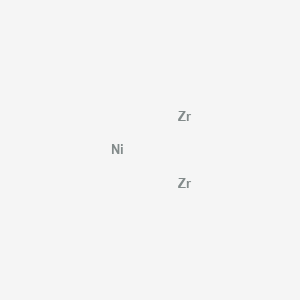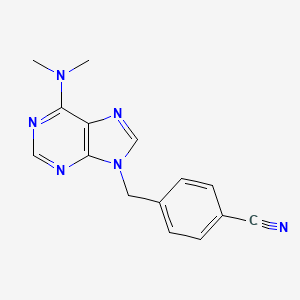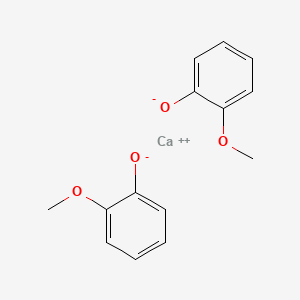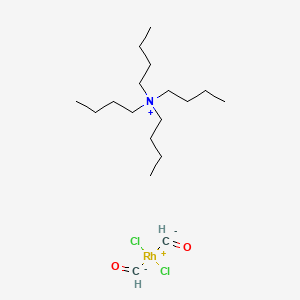
Tetrabutylammonium dicarbonyldichlororhodate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrabutylammonium dicarbonyldichlororhodate is a chemical compound with the molecular formula C16H36Cl2N2O2Rh. It is a coordination complex that features rhodium in a +1 oxidation state, coordinated to two carbonyl (CO) ligands and two chloride (Cl) ligands. The tetrabutylammonium cation (N(C4H9)4)+ serves as the counterion.
准备方法
Synthetic Routes and Reaction Conditions
Tetrabutylammonium dicarbonyldichlororhodate can be synthesized through the reaction of rhodium trichloride (RhCl3) with carbon monoxide (CO) in the presence of tetrabutylammonium chloride (N(C4H9)4Cl). The reaction typically takes place in an organic solvent such as dichloromethane (CH2Cl2) under an inert atmosphere. The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired complex .
Industrial Production Methods
Scaling up the reaction would require careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure consistent product quality .
化学反应分析
Types of Reactions
Tetrabutylammonium dicarbonyldichlororhodate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The rhodium center can undergo oxidation or reduction, altering its oxidation state and coordination environment.
Carbonylation Reactions: The carbonyl ligands can participate in carbonylation reactions, forming new carbon-carbon or carbon-oxygen bonds
Common Reagents and Conditions
Common reagents used in reactions with this compound include phosphines (e.g., triphenylphosphine), amines, and other nucleophiles. Reaction conditions often involve the use of organic solvents, inert atmospheres, and controlled temperatures to ensure the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with phosphines can yield phosphine-substituted rhodium complexes, while carbonylation reactions can produce various carbonyl-containing compounds .
科学研究应用
Tetrabutylammonium dicarbonyldichlororhodate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Material Science: The compound is studied for its potential use in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the development of rhodium-based drugs and therapeutic agents.
Analytical Chemistry: It is used as a standard or reagent in analytical techniques to study the behavior of rhodium complexes .
作用机制
The mechanism of action of tetrabutylammonium dicarbonyldichlororhodate involves the coordination of the rhodium center to various ligands, facilitating catalytic and chemical transformations. The rhodium center can undergo changes in oxidation state and coordination environment, enabling it to participate in a wide range of reactions. The tetrabutylammonium cation serves as a stabilizing counterion, maintaining the overall charge balance of the complex .
相似化合物的比较
Similar Compounds
Tetrabutylammonium dicarbonyldichloropalladate: Similar in structure but contains palladium instead of rhodium.
Tetrabutylammonium dicarbonyldichloroplatinate: Contains platinum instead of rhodium.
Tetrabutylammonium dicarbonyldichloronickelate: Contains nickel instead of rhodium.
Uniqueness
Tetrabutylammonium dicarbonyldichlororhodate is unique due to the specific properties imparted by the rhodium center, such as its ability to participate in a wide range of catalytic reactions and its stability under various conditions. The presence of the tetrabutylammonium cation also enhances its solubility in organic solvents, making it more versatile for use in different applications .
属性
CAS 编号 |
14593-70-5 |
|---|---|
分子式 |
C18H38Cl2NO2Rh |
分子量 |
474.3 g/mol |
IUPAC 名称 |
dichlororhodium(1+);methanone;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.2CHO.2ClH.Rh/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2;;;/h5-16H2,1-4H3;2*1H;2*1H;/q+1;2*-1;;;+3/p-2 |
InChI 键 |
CGLSFTRQDAMXNI-UHFFFAOYSA-L |
规范 SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[CH-]=O.[CH-]=O.Cl[Rh+]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


